Angiotensin I/II (1-6) (TFA) is a peptide derived from the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is a fragment of the angiotensin II peptide, specifically representing the first six amino acids of its sequence. Understanding its source, classification, and biological significance is essential for exploring its potential applications in medical science.
Source: Angiotensin I/II (1-6) is synthesized from angiotensinogen, a precursor protein produced by the liver. The conversion process involves several enzymatic reactions, primarily catalyzed by renin and angiotensin-converting enzyme (ACE), leading to the formation of angiotensin I, which is subsequently converted to angiotensin II. The specific fragment (1-6) can be generated through enzymatic cleavage or synthetic methods.
Classification: This compound falls under the category of bioactive peptides and is classified as an endogenous peptide hormone. It is recognized for its involvement in cardiovascular physiology and pathophysiology.
Methods: The synthesis of Angiotensin I/II (1-6) can be achieved through various methods, including:
Technical Details: The synthesis typically involves protecting group strategies to ensure that specific functional groups remain unreacted during the coupling of amino acids. High-performance liquid chromatography (HPLC) is often employed to purify the synthesized peptides.
Structure: Angiotensin I/II (1-6) consists of six amino acids, specifically:
Data: The molecular weight of Angiotensin I/II (1-6) is approximately 735 Da. Its structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its identity and purity.
Reactions: Angiotensin I/II (1-6) participates in several biochemical reactions:
Technical Details: The binding affinity and activity of Angiotensin I/II (1-6) can be assessed through radiolabeled ligand-binding assays or functional assays in cell lines expressing angiotensin receptors.
Process: Angiotensin I/II (1-6) exerts its effects primarily through:
Data: Studies indicate that Angiotensin I/II (1-6) has a significant role in mediating these physiological responses, with implications for conditions such as hypertension and heart failure.
Physical Properties:
Chemical Properties:
Relevant Data or Analyses: Stability studies indicate that Angiotensin I/II (1-6) retains biological activity under specific conditions but may degrade rapidly under extreme pH or temperature conditions.
Scientific Uses:
Angiotensin I/II (1-6) has several applications in research and clinical settings:
Angiotensin I/II (1-6) occupies a unique niche in RAS dynamics due to its dual origin and enzymatic relationships:
Enzymatic Generation Pathways: Ang (1-6) forms through aminopeptidase-mediated cleavage of Ang I (removing Phe-His-Leu) or carboxypeptidase-mediated processing of Ang II (removing Pro-Phe). Key enzymes implicated include prolyl endopeptidase (generating Ang (1-7) which may undergo further processing) and mast cell chymase [1] [8]. Unlike Ang II, primarily generated by Angiotensin-Converting Enzyme, Ang (1-6) production involves alternative enzymatic pathways, potentially maintaining RAS activity during Angiotensin-Converting Enzyme inhibition [8].
Metabolic Intermediary Role: Ang (1-6) serves as a precursor and metabolite in angiotensin peptide interconversion networks. It can be metabolized to Angiotensin (2-6) (Arg-Val-Tyr-Ile-His) by aminopeptidase A or potentially elongated to Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) by prolyl carboxypeptidase [2] [5]. This positions Ang (1-6) at a biochemical crossroads influencing concentrations of both vasoconstrictive (e.g., Ang II) and vasodilatory (e.g., Ang (1-7)) peptides [5].
Putative Receptor Interactions: Preliminary pharmacological evidence suggests Ang (1-6) may interact with specific Angiotensin receptor subtypes, though with lower affinity than Ang II or Angiotensin (1-7). In vitro studies indicate potential modulation of Angiotensin Type 2 receptor signaling, a receptor associated with vasodilation, anti-proliferation, and nitric oxide release [7] [9]. However, definitive receptor binding studies remain limited compared to other angiotensin fragments.
Physiological Concentrations: Tissue-specific concentration gradients exist for Ang (1-6), particularly within organs harboring robust alternative RAS pathways like the heart, vasculature, and adipose tissue [3] [8]. Its levels appear dynamically regulated during physiological stress, suggesting potential functional relevance beyond passive metabolite status [8].
Table 1: Enzymatic Pathways for Angiotensin I/II (1-6) Generation
| Precursor Peptide | Generating Enzyme | Cleavage Site | Tissue Localization |
|---|---|---|---|
| Angiotensin I | Prolyl endopeptidase | Phe⁶⁻His⁷ | Brain, Pituitary |
| Angiotensin I | Chymase | Phe⁶⁻His⁷ | Heart, Vasculature |
| Angiotensin II | Carboxypeptidase P | Pro⁷⁻Phe⁸ | Ubiquitous |
Ang (1-6) exhibits distinct structural and functional characteristics when compared to other prominent angiotensin peptides:
Structural Features: Lacking the C-terminal dipeptide (Pro⁷-Phe⁸) of Angiotensin (1-7) and the C-terminal phenylalanine (Phe⁸) crucial for high-affinity Angiotensin Type 1 receptor binding by Ang II, Ang (1-6) possesses a unique conformation. This structure likely underpins its differential receptor affinity and metabolic stability compared to longer angiotensin peptides [6] [7].
Receptor Affinity Spectrum: Unlike Ang II (high affinity for Angiotensin Type 1 receptor/Angiotensin Type 2 receptor) or Angiotensin (1-7) (Mas receptor agonist), Ang (1-6) shows weak or negligible binding to classical Angiotensin receptors. Emerging evidence suggests potential interaction with the Mas-related G-protein-coupled receptor family or angiotensin Type 4 receptor sites, though conclusive receptor mapping is lacking [5] [9].
Functional Contrasts:
Table 2: Comparative Functional Profiles of Key Angiotensin Peptides
| Peptide | Primary Receptors | Cardiovascular Effects | Metabolic Effects | Neuromodulatory Actions |
|---|---|---|---|---|
| Ang II (1-8) | Angiotensin Type 1 receptor > Angiotensin Type 2 receptor | Vasoconstriction, Hypertension, Fibrosis | Insulin resistance, Adipogenesis | Potentiate sympathetic activity |
| Ang (1-7) | Mas receptor | Vasodilation, Anti-fibrotic | Improved insulin sensitivity | Inhibit sympathetic outflow |
| Ang III (2-8) | Angiotensin Type 2 receptor > Angiotensin Type 1 receptor | Moderate vasoconstriction, AVP release | Limited data | Central pressor effects |
| Ang IV (3-8) | AT4 (IRAP) | Cerebro/coronary vasodilation | Cognitive enhancement | Enhance neuronal firing |
| Ang (1-6) | Undefined (putative Mas-related G-protein-coupled receptor) | Minimal direct effect | Modulate adipogenesis? | Enhance norepinephrine release |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2